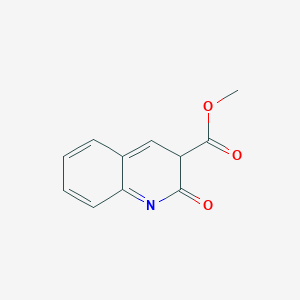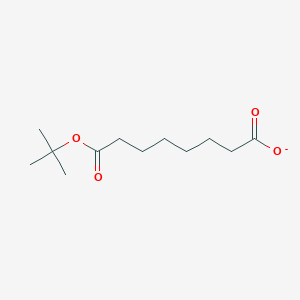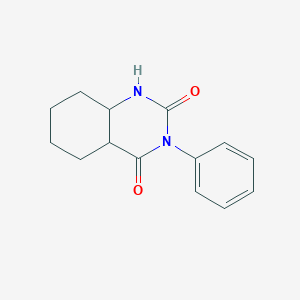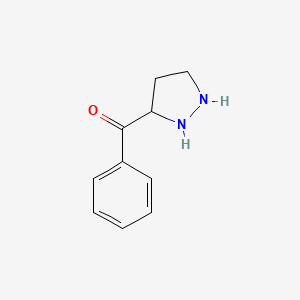![molecular formula C23H26N6O B15135023 3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one](/img/structure/B15135023.png)
3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms. The presence of the indazole and piperazine moieties further enhances its chemical complexity and potential biological activity.
Méthodes De Préparation
The synthesis of 3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyridine core, followed by the introduction of the indazole and piperazine groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, palladium catalysts, and base conditions to facilitate the coupling processes. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
This compound can undergo a variety of chemical reactions, including:
Oxidation: The presence of nitrogen atoms in the heterocyclic rings makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Reagents like halogens, alkylating agents, and nucleophiles are typically used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed to introduce various substituents.
Applications De Recherche Scientifique
3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and piperazine moieties are known to bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparaison Avec Des Composés Similaires
Similar compounds include other naphthyridine derivatives and indazole-containing molecules. Compared to these compounds, 3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one is unique due to its specific combination of functional groups and its potential for diverse biological activity. Some similar compounds are:
- 7-ethyl-1,5-naphthyridin-2-one
- 1-methylindazole
- Piperazine derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C23H26N6O |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
3-ethyl-7-[[4-(1-methylindazol-5-yl)piperazin-1-yl]methyl]-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C23H26N6O/c1-3-17-12-20-21(26-23(17)30)10-16(13-24-20)15-28-6-8-29(9-7-28)19-4-5-22-18(11-19)14-25-27(22)2/h4-5,10-14H,3,6-9,15H2,1-2H3,(H,26,30) |
Clé InChI |
WAZQPWLTHVZJHA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CC5=C(C=C4)N(N=C5)C)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134950.png)
![tetrasodium;(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-ethyl-5-[3-[1-[4-oxo-4-[(3,6,8-trisulfonatonaphthalen-1-yl)amino]butyl]triazol-4-yl]propylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoate](/img/structure/B15134959.png)


![4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine](/img/structure/B15134973.png)

![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15134986.png)

![2-Fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile](/img/structure/B15135005.png)


![3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B15135030.png)

![pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B15135049.png)
